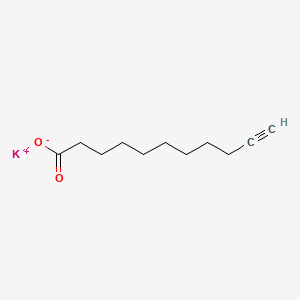
1,5-Dibrom-2,3-dichlor-4-iodbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dibromo-2,3-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6HBr2Cl2I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. The unique combination of halogens makes it an interesting subject for various chemical studies and applications.
Wissenschaftliche Forschungsanwendungen
1,5-dibromo-2,3-dichloro-4-iodobenzene has several applications in scientific research:
Wirkmechanismus
Mode of Action
Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .
Biochemical Pathways
Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .
Pharmacokinetics
Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .
Result of Action
The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dibromo-2,3-dichloro-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloroiodobenzene using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,5-dibromo-2,3-dichloro-4-iodobenzene may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-dibromo-2,3-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can also undergo cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., morpholine) and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts, with reactions conducted in organic solvents such as toluene or ethanol under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.
Cross-Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzene ring with another aromatic or aliphatic group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroiodobenzene: Similar in structure but lacks bromine atoms.
1,4-Dibromotetrafluorobenzene: Contains bromine and fluorine atoms instead of chlorine and iodine.
3,4-Dichloroiodobenzene: Similar but with different positions of chlorine and iodine atoms.
Uniqueness
1,5-dibromo-2,3-dichloro-4-iodobenzene is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVVDBWSTZHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2Cl2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)


![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![D-[1,2-13C2]xylose](/img/structure/B584070.png)
